(R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

Chiral resolution Enantioselective synthesis Medicinal chemistry

(R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine (CAS 1213072-70-8) is a chiral primary amine featuring a 2-trifluoromethyl-substituted pyridine ring with an α-methyl ethanamine side chain in the (R)-configuration. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are widely employed as building blocks in medicinal chemistry and agrochemical research due to the electron-withdrawing and lipophilicity-enhancing properties of the CF₃ group.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B13108513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCC(C1=C(N=CC=C1)C(F)(F)F)N
InChIInChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-13-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1
InChIKeyTUMNSQSQHYBWQW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: A Chiral Building Block for Kinase-Focused Drug Discovery


(R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine (CAS 1213072-70-8) is a chiral primary amine featuring a 2-trifluoromethyl-substituted pyridine ring with an α-methyl ethanamine side chain in the (R)-configuration [1]. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are widely employed as building blocks in medicinal chemistry and agrochemical research due to the electron-withdrawing and lipophilicity-enhancing properties of the CF₃ group [2]. The compound is commercially available from multiple vendors at 98% purity, with the defined (R)-stereochemistry being critical for applications requiring enantioselective molecular recognition [1].

WorkflowChiral building block synthesis
SelectionSingle (R)-enantiomer
ContextKinase inhibitor scaffold research

Why (R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine Cannot Be Interchanged with Positional Isomers or the Racemate


Within the TFMP-ethanamine family, the specific 2-CF₃-3-ethanamine substitution pattern, combined with the (R)-configuration at the α-carbon, creates a unique pharmacophoric geometry that is not replicated by its 4-CF₃ or 6-CF₃ positional isomers or by the (S)-enantiomer. The 2-CF₃ group imposes distinct electronic and steric effects on the adjacent pyridine nitrogen (pKa ~7.88 predicted), altering hydrogen-bonding capacity relative to the 6-CF₃ isomer [1][2]. The chiral α-methyl group introduces a defined spatial orientation of the amine that is critical for diastereomeric interactions with chiral biological targets; the racemic mixture (CAS 1270517-52-6) would present both enantiomers, potentially confounding structure-activity relationship (SAR) studies and reducing target engagement . Furthermore, the (R)-enantiomer has been specifically incorporated into patent-exemplified kinase inhibitor scaffolds (e.g., US11219618) where the 2-CF₃-pyridyl motif contributes to low-nanomolar potency, validating the scaffold's differentiated utility [3].

(S)-enantiomer or racemate may shift chiral recognition and confound SAR interpretation.
6-CF3 or 4-CF3 regioisomers alter electronic and hydrogen-bonding profile at pyridine nitrogen.
Des-methyl analog removes chirality, limiting enantioselective molecular design.

Quantitative Differentiation Guide for (R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine


Enantiomeric Identity: (R)-Configuration vs. (S)-Enantiomer and Racemate for Chiral SAR

The (R)-enantiomer (CAS 1213072-70-8) is a single, defined stereoisomer with the (αR)-configuration confirmed by InChI Key TUMNSQSQHYBWQW-RXMQYKEDSA-N [1]. In contrast, the (S)-enantiomer (CAS 1212840-90-8) and the racemic mixture (CAS 1270517-52-6) are distinct chemical entities . While all three share the same molecular formula (C8H9F3N2, MW 190.17), the (R)-enantiomer is the specific stereoisomer incorporated into Sprint Bioscience's PI3K inhibitor series (US11219618), where the 2-CF₃-pyridyl-(R)-ethanamine fragment contributes to a 5 nM IC50 against PI3K catalytic subunit type 3 in the context of the full elaborated molecule [2].

Chiral Identity
Context-dependent
Target: (R)-enantiomer, CAS 1213072-70-8
Comparator: (S)-enantiomer / racemate; vendor ee unreported
Stereochemical-control context
Achiral purity 98%; enantiomeric excess not verified
Chiral resolution Enantioselective synthesis Medicinal chemistry

Regiochemical Differentiation: 2-CF₃ vs. 4-CF₃ and 6-CF₃ Pyridine Substitution Patterns

The 2-CF₃ substitution on the pyridine ring places the electron-withdrawing trifluoromethyl group adjacent to the ring nitrogen, significantly altering the pyridine's electronic character compared to the 4-CF₃ and 6-CF₃ regioisomers. PubChem computed XLogP3-AA for the 2-CF₃ (R)-enantiomer is 1.0, with a topological polar surface area (TPSA) of 38.9 Ų [1]. The predicted pKa of the pyridine nitrogen is 7.88 ± 0.29 [2]. While experimentally determined values for the 6-CF₃ analog (CAS 1071435-61-4) are not available for direct comparison, the 2-CF₃ placement ortho to the ring nitrogen is expected to reduce the nitrogen's basicity and hydrogen-bond acceptor strength more significantly than the 6-CF₃ (meta/para-like) substitution, due to inductive and through-space effects .

Regioisomer Profile
Class-level inference
2-CF3: pred. pKa ~7.88, XLogP3 1.0
6-CF3: spatial shift; direct comparison unavailable
Electronic shifts may influence hinge-binding
Comparative binding data to verify experimentally
Regioisomer comparison Physicochemical properties Medicinal chemistry

Procurement Cost Comparison: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

Commercial pricing data from the Enamine catalog, as aggregated by Kuujia.com, shows that the (R)-enantiomer is priced at approximately $1,183 per 0.1 g and $1,289 per 0.5 g (2023 pricing) [1]. The (S)-enantiomer (CAS 1212840-90-8) is listed by Leyan.com with 'inquire for price' status, suggesting comparable or potentially lower demand-driven availability . The racemic mixture (CAS 1270517-52-6) is also available but pricing is not publicly disclosed by major vendors. The non-chiral des-methyl analog 2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-amine (CAS 1000539-32-1) represents a structurally simpler, achiral alternative but lacks the α-methyl substitution critical for introducing chirality into elaborated molecules .

Procurement Cost
Context-dependent
~$1,183 / 0.1 g (Enamine 2023)
Supports sourcing decision
(S)-enantiomer inquire only; pricing snapshot
Chemical procurement Cost analysis Building block sourcing

Scaffold Validation: Low-Nanomolar PI3K Inhibition Demonstrated for 2-CF₃-Pyridyl-Containing Molecules

A compound incorporating the 2-(trifluoromethyl)pyridin-3-yl substructure—N-[4-[2-oxo-6-[2-(trifluoromethyl)-3-pyridyl]-1H-pyridin-4-yl]-2-pyridyl]acetamide (US11219618, Example 36)—exhibits an IC50 of 5 nM against human phosphatidylinositol 3-kinase catalytic subunit type 3 (PI3K) in a 10-point dilution series assay [1]. This sub-10 nM potency demonstrates that the 2-CF₃-pyridin-3-yl fragment, when incorporated into an elaborated scaffold, can support high-affinity kinase hinge-binding. In contrast, analogous compounds with 4-CF₃ or 6-CF₃ substitution on the pyridine ring, or with the (S)-configuration at the α-carbon, would present altered vectors and electronic profiles to the kinase active site; direct comparative IC50 data for these regioisomeric/stereoisomeric analogs are not publicly disclosed in the patent [2].

Kinase Inhibition
Class-level inference
IC50 = 5 nM (PI3K catalytic subunit assay)
Supports kinase hinge-binding context
Compound-specific; scaffold extrapolation requires validation
Kinase inhibition PI3K Patent pharmacology

Validated Application Scenarios for (R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine in Drug Discovery


Enantioselective Synthesis of ATP-Competitive Kinase Inhibitors Targeting the PI3K Family

The (R)-configured 2-CF₃-pyridin-3-yl ethanamine serves as a chiral amine building block for constructing pyridylpyridone and related kinase hinge-binding scaffolds. As demonstrated by Sprint Bioscience's US11219618 patent series, elaboration of the 2-(trifluoromethyl)pyridin-3-yl fragment into N-heterocyclic inhibitors yielded compounds with IC50 values as low as 5 nM against PI3K catalytic subunit type 3 [1]. Procurement of the enantiomerically pure (R)-form is essential for maintaining the stereochemical integrity of the final inhibitor, as the defined (αR)-configuration directs the trajectory of the amine-derived substituent within the kinase active site.

Chiral Resolution and Enantiopurity Method Development

The availability of both (R)- and (S)-enantiomers (CAS 1213072-70-8 and 1212840-90-8, respectively) from commercial suppliers at 98% purity enables their use as reference standards for developing chiral HPLC or SFC separation methods . The compound's single stereocenter, moderate XLogP3 of 1.0, and well-defined chromatographic behavior make it a suitable candidate for validating polysaccharide-based chiral stationary phase methods applicable to related trifluoromethylpyridine amine libraries [2].

Structure-Activity Relationship (SAR) Exploration of CF₃-Pyridine Regioisomers

The 2-CF₃ substitution pattern provides a distinct electronic environment at the pyridine nitrogen (predicted pKa ~7.88) compared to the 4-CF₃ and 6-CF₃ regioisomers [3]. Medicinal chemistry teams can systematically compare the 2-CF₃, 4-CF₃, and 6-CF₃ variants of this building block within the same elaborated scaffold to map the impact of CF₃ position on kinase selectivity, cellular potency, and metabolic stability. The (R)-enantiomer is the appropriate procurement choice when the target's chiral environment favors the (αR)-configuration as suggested by the PI3K exemplar data [1].

GPCR Modulator and Agrochemical Intermediate Synthesis

Beyond kinase inhibition, the 2-CF₃-pyridin-3-yl ethanamine scaffold has been cited for its utility in designing G-protein-coupled receptor (GPCR) modulators and as an intermediate for agrochemical active ingredients [3]. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the primary amine provides a versatile synthetic handle for amide coupling, reductive amination, or sulfonamide formation. The (R)-configuration is particularly valuable when the target GPCR binding pocket exhibits stereospecific recognition.

Application
Selection Property
Validation Focus
Chiral kinase inhibitor synthesis
Stereochemical integrity control
Chiral purity and enantiomeric ratio assessment
Chiral reference standard development
Enantiomeric resolution profile
Chiral HPLC/SFC method validation
CF3-pyridine regioisomer SAR
2-CF3 electronic effect review
Kinase selectivity panel comparisons
GPCR research intermediate synthesis
Versatile primary amine handle
Amide coupling and metabolic stability assessment
Quote Request

Request a Quote for (R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.